

# G140 cGAS Inhibitor: A Technical Guide to the Mechanism of Action

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Compound of Interest		
Compound Name:	G140	
Cat. No.:	B1192762	Get Quote

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#### Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. While crucial for host defense, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.

**G140** is a potent and selective small-molecule inhibitor specifically developed to target human cGAS. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

# **Core Mechanism of Action: Competitive Inhibition**

The primary mechanism by which **G140** inhibits cGAS is through competitive binding at the enzyme's active site. The catalytic pocket of cGAS is responsible for binding the substrates ATP and GTP to synthesize cGAMP. Co-crystallization studies of related compounds have



revealed that inhibitors like **G140** occupy this catalytic pocket. By physically blocking the entry of ATP and GTP, **G140** effectively prevents the synthesis of cGAMP, thereby halting the downstream signaling cascade that leads to an inflammatory response. This targeted action ensures that the inhibition occurs at the very initiation of the pathway, upstream of STING activation.

Caption: **G140** competitively inhibits cGAS by blocking the ATP/GTP active site.

# **Quantitative Potency and Selectivity**

**G140** demonstrates high potency against human cGAS (h-cGAS) with significant selectivity over its murine counterpart (m-cGAS). This species-specific activity is a critical consideration for translational studies. The inhibitor is effective both in biochemical assays using recombinant protein and in cell-based models, where it suppresses the dsDNA-induced interferon response.

Table 1: In Vitro and Cellular Potency of G140

Assay Type	Target/Cell Line	IC50 Value	Reference
Biochemical Assay	Human cGAS (h- cGAS)	14.0 nM	
Biochemical Assay	Mouse cGAS (m-cGAS)	442 nM	
Cellular Assay	Human THP-1 Monocytes	1.70 μΜ	

| Cellular Assay | Human Primary Macrophages | 0.86  $\mu$ M | |

Table 2: Cytotoxicity Profile

Cell Line	Metric	Value	Reference
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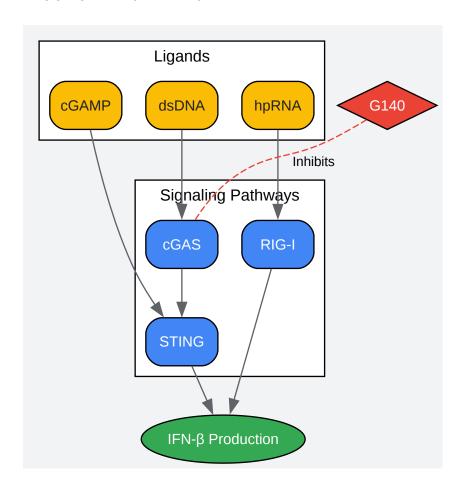
| Human THP-1 Monocytes | LD50 (24h) | >100  $\mu$ M | |



The significant window between the effective concentration (IC50) in cells and the lethal dose (LD50) suggests low cellular toxicity, a favorable characteristic for a therapeutic candidate.

#### **Specificity and Off-Target Effects**

A crucial aspect of a targeted inhibitor is its specificity. **G140** has been evaluated against other innate immune signaling pathways to confirm its selective action on cGAS. Experiments show that while **G140** effectively blocks IFN-β production induced by dsDNA (a cGAS ligand), it does not inhibit signaling triggered by cGAMP (a direct STING agonist) or hairpin RNA (a RIG-I ligand). This demonstrates that **G140** acts specifically on cGAS and does not affect downstream components like STING or parallel pathways like the RIG-I-mediated response. Furthermore, **G140** showed no inhibitory activity against unrelated ATP-converting enzymes such as soluble adenylyl cyclase (ADCY10).



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Caption: **G140** specificity logic: it inhibits the dsDNA-cGAS axis only.



# **Key Experimental Methodologies**

The characterization of G140 relies on established biochemical and cellular assays.

#### **Biochemical cGAS Enzymatic Activity Assay**

This in vitro assay directly measures the ability of an inhibitor to block cGAS-mediated cGAMP synthesis.

- Objective: To determine the IC50 value of **G140** against recombinant cGAS protein.
- Protocol Outline:
  - Purified, recombinant human or mouse cGAS is incubated in a reaction buffer containing dsDNA (e.g., herring testes DNA) to ensure activation.
  - A serial dilution of the G140 inhibitor is added to the reaction wells.
  - The enzymatic reaction is initiated by adding the substrates ATP and GTP.
  - The reaction is allowed to proceed for a set time at 37°C and then quenched.
  - The amount of cGAMP produced is quantified. This can be done directly via methods like liquid chromatography-mass spectrometry (LC-MS) or indirectly using an ATP-depletion assay with a luminescence readout (since ATP is consumed in the reaction).
  - Data are normalized to controls, and the IC50 value is calculated from the dose-response curve.

#### Cellular dsDNA-Induced Interferon Assay

This cell-based assay validates the inhibitor's activity in a biological context, measuring its ability to penetrate cells and engage its target.

- Objective: To determine the cellular IC50 of G140 by measuring the inhibition of dsDNAinduced interferon gene expression.
- Protocol Outline:

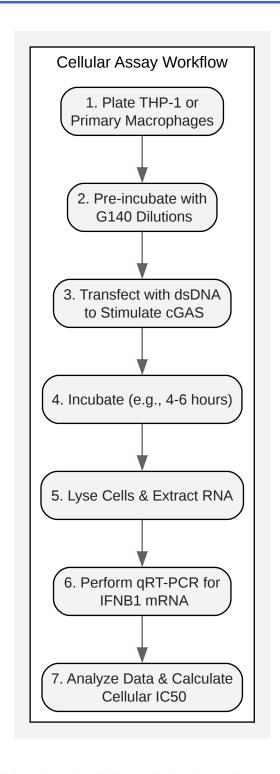






- Immune cells (e.g., human THP-1 monocytes or primary macrophages) are plated.
- Cells are pre-incubated with a serial dilution of **G140** for a short period.
- Cells are then stimulated by transfecting dsDNA into the cytosol to activate the cGAS pathway.
- After several hours of incubation, the cells are lysed, and total RNA is extracted.
- Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of interferon-stimulated genes, typically IFNB1.
- Gene expression is normalized to a housekeeping gene, and the cellular IC50 is calculated from the dose-response curve.





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Caption: Workflow for determining the cellular efficacy of G140.

### Conclusion







**G140** is a well-characterized small-molecule inhibitor that serves as a valuable tool for studying cGAS-driven immune responses. Its mechanism of action is centered on the competitive inhibition of the cGAS catalytic site, preventing cGAMP synthesis with high potency and specificity for the human enzyme. Supported by robust biochemical and cellular data, **G140**'s profile highlights its utility as a chemical probe for dissecting the role of cGAS in health and disease and provides a strong foundation for the development of therapeutics targeting autoimmune and inflammatory conditions.

 To cite this document: BenchChem. [G140 cGAS Inhibitor: A Technical Guide to the Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192762#g140-cgas-inhibitor-mechanism-of-action]

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